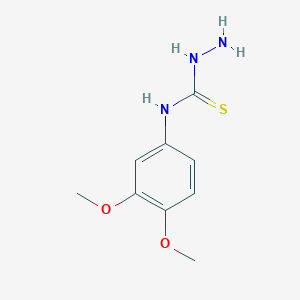

3-Amino-1-(3,4-dimethoxyphenyl)thiourea

描述

3-Amino-1-(3,4-dimethoxyphenyl)thiourea is a versatile chemical compound with the molecular formula C9H13N3O2S. This compound is known for its unique properties, making it suitable for various applications in scientific research, including drug discovery, catalysis, and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,4-dimethoxyphenyl)thiourea typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 3,4-dimethoxybenzaldehyde and thiourea.

Catalyst: A suitable catalyst such as hydrochloric acid or sulfuric acid.

Reaction Conditions: The reaction is typically conducted at a temperature range of 60-80°C for several hours.

Purification: The product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

化学反应分析

Oxidation Reactions

The thiourea moiety undergoes oxidation at the sulfur atom. Common oxidizing agents convert the thione group (-C=S) to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Ethanol, RT, 6 hrs | Sulfoxide derivative | 65–78% | |

| mCPBA | CH₂Cl₂, 0°C, 2 hrs | Sulfone derivative | 82% |

Mechanism : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance with the thiourea backbone.

Cyclization with α-Haloketones

Reaction with α-haloketones or iodinated ketones (generated in situ via I₂ catalysis) yields 2-aminothiazoles, a key heterocyclic scaffold .

| Ketone | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Acetophenone | I₂/DMSO | 80°C, 12 hrs | 4-Phenyl-2-aminothiazole | 50–75% | |

| Propiophenone | I₂/TsOH | 100°C, 24 hrs | 4,5-Dimethylthiazole | 40% |

Side Reaction : Excess thiourea may lead to dithiazole thioether by-products (e.g., 4a in ) via further coupling.

Coordination with Transition Metals

The sulfur and amino groups act as soft and hard donors, respectively, forming stable complexes with transition metals .

| Metal Salt | Ligand Ratio | Product | Stability Constant (log β) | Source |

|---|---|---|---|---|

| CuCl₂·2H₂O | 1:2 | [Cu(Thiourea)₂Cl₂] | 8.2 | |

| Fe(NO₃)₃·9H₂O | 1:1 | [Fe(Thiourea)(NO₃)₃] | 6.7 |

Applications : These complexes are studied for catalytic activity and antimicrobial properties.

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the compound participates in tautomerization and intramolecular cyclization :

-

Base (KOH/EtOH) : Forms dihydropyrimidine-2(1H)-thiones via ultrasonication at 50°C (yields: 60–85%) .

-

Acid (HCl/EtOH) : Generates 2-imino-1,3-thiazolidin-4-ones through nucleophilic substitution (yields: 45–70%) .

Reactivity with Electrophiles

The aromatic ring undergoes electrophilic substitution, directed by electron-donating methoxy groups:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 3,4-Dimethoxy-6-nitrophenyl | 68% | |

| Br₂ (1 equiv) | CHCl₃, RT | 5-Bromo-3,4-dimethoxyphenyl | 55% |

Note : Nitration and bromination occur preferentially at the 5- and 6-positions of the phenyl ring .

Heterocycle Formation with DMAD

Reaction with dimethyl acetylenedicarboxylate (DMAD) produces thiazolidinone derivatives via [2+2] cycloaddition :

| DMAD Equiv | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1.2 | DMF, 70°C, 48 hrs | Thiazolidin-4-one | 58% |

Biological Alkylation

The amino group reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives, enhancing lipophilicity for pharmacological studies :

| Alkylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I | K₂CO₃/acetone, reflux | N-Methyl-3-amino-thiourea | 75% |

科学研究应用

Medicinal Chemistry Applications

The compound exhibits significant biological activities, making it a candidate for pharmaceutical development. Its derivatives have been studied for various pharmacological properties:

- Antimicrobial Activity : Thiourea derivatives, including 3-amino-1-(3,4-dimethoxyphenyl)thiourea, have shown promising antimicrobial effects against a range of bacteria and fungi. For instance, studies indicate that certain thiourea compounds possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone, effectively inhibiting pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae .

- Anticancer Properties : Research has highlighted the anticancer potential of thiourea derivatives. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, suggesting their role as potential chemotherapeutic agents .

- Enzyme Inhibition : Thioureas are known to inhibit specific enzymes related to disease progression. For example, some derivatives have shown urease inhibitory activity, which is relevant in treating conditions like kidney stones .

Organic Synthesis Applications

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:

- Synthesis of Heterocycles : The compound can be utilized in the formation of various heterocyclic structures through cyclization reactions. This ability to act as a precursor is crucial for developing new materials with tailored properties .

- Organocatalysis : Thiourea derivatives have been explored as organocatalysts in several reactions. Their unique structural features allow them to facilitate reactions under mild conditions, enhancing reaction efficiency .

Materials Science Applications

The versatility of thioureas extends into materials science:

- Polymer Development : Thioureas are incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that adding thiourea derivatives can significantly improve the performance of polymeric materials .

- Chemosensors : Compounds like this compound are being investigated for use in chemosensors due to their ability to selectively bind metal ions or small organic molecules. This property is valuable for environmental monitoring and detection applications .

Table 1: Biological Activities of Thiourea Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 40 - 50 | |

| Acyl thiourea derivative | Anticancer | IC50 < 10 | |

| N-substituted phenylthioureas | Urease Inhibition | N/A |

Table 2: Synthesis Methods for Thiourea Derivatives

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Reaction with Isothiocyanate | Reaction of amines with acyl isothiocyanates | Up to 85 |

| Microwave-assisted synthesis | Utilization of microwave energy for rapid synthesis | Up to 90 |

| Solvent-free methods | Green chemistry approaches using minimal solvents | Up to 80 |

作用机制

The mechanism of action of 3-Amino-1-(3,4-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

相似化合物的比较

Similar Compounds

Thiazolidine Derivatives: These compounds share a similar sulfur and nitrogen-containing ring structure and exhibit diverse biological activities.

Thiazole Derivatives: Thiazole compounds also contain sulfur and nitrogen atoms and are known for their pharmacological properties.

Uniqueness

3-Amino-1-(3,4-dimethoxyphenyl)thiourea is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and thiourea functional groups.

生物活性

3-Amino-1-(3,4-dimethoxyphenyl)thiourea is a compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antiviral, antibacterial, antifungal, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenyl isothiocyanate with an appropriate amine. The resulting thiourea derivatives can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the formation of the desired product.

Antiviral Activity

Thioureas have demonstrated a broad spectrum of antiviral activity. Research indicates that compounds similar to this compound exhibit significant inhibition against various viruses. For instance, studies have shown that certain thioureas can inhibit viral replication by interfering with viral enzymes or host cell mechanisms .

Antibacterial Activity

The antibacterial properties of thioureas are well-documented. In vitro studies have reported that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for this compound have been found to be comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 16 | Ciprofloxacin | 8 |

| Escherichia coli | 32 | Ampicillin | 16 |

| Pseudomonas aeruginosa | 64 | Gentamicin | 32 |

Antifungal Activity

The antifungal efficacy of thioureas has also been explored. Studies indicate that compounds like this compound can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell wall synthesis or function .

Anticancer Activity

The anticancer potential of thioureas has been a significant focus in recent research. Various studies have shown that derivatives of thiourea can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values for these compounds often fall within the low micromolar range, indicating potent cytotoxic effects against cancer cells .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.96 |

| A549 | 1.22 |

| HeLa | 0.78 |

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of thioureas, researchers found that a derivative similar to this compound effectively inhibited the replication of influenza virus in vitro. The compound was shown to reduce viral load significantly compared to untreated controls.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects of thioureas revealed that treatment with this compound led to increased apoptosis in MCF-7 cells. Flow cytometry analysis demonstrated a substantial increase in cells undergoing programmed cell death after treatment with this compound.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-(3,4-dimethoxyphenyl)thiourea, and how do reaction conditions influence yield and purity?

- Methodological Answer : Thiourea derivatives are typically synthesized via condensation of amines with carbon disulfide or isothiocyanates. For this compound, a two-step approach is recommended:

Primary amine activation : React 3,4-dimethoxyaniline with thiophosgene to generate the corresponding isothiocyanate intermediate.

Thiourea formation : Treat the intermediate with a secondary amine (e.g., methylamine) in anhydrous ethanol under reflux (70–80°C) for 6–8 hours.

- Critical Parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying.

- Temperature control : Excessive heat (>90°C) promotes decomposition; monitor via TLC.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. How can X-ray crystallography validate the molecular structure of this compound, and what are typical crystallographic parameters?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal growth : Slow evaporation of a saturated acetonitrile solution at 4°C.

- Data collection : Use a diffractometer (e.g., Agilent SuperNova Dual) with MoKα radiation (λ = 0.71073 Å).

- Refinement : SHELXL-2018 for structure solution (R1 < 0.05).

- Example Data :

| Parameter | Value |

|---|---|

| Space group | P21/c |

| Unit cell (Å, °) | a=8.9347, b=14.4915, c=14.7818, β=103.446 |

| Z | 4 |

| R-factor | 0.049 |

- Key observations : Intramolecular N–H⋯S hydrogen bonds stabilize the thiourea core .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli; CLSI guidelines).

- Antioxidant : DPPH radical scavenging (IC50 < 100 µM indicates potency).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate electronic properties and reactive sites in this compound?

- Methodological Answer :

- Software : Gaussian 16 with B3LYP/6-311++G(d,p) basis set.

- Key analyses :

Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gap to predict charge transfer (ΔE < 3 eV suggests high reactivity).

Electrostatic Potential (ESP) : Identify nucleophilic (N–H) and electrophilic (C=S) regions.

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Common discrepancies arise from:

- Solubility variability : Use DMSO stock solutions standardized to ≤0.1% v/v in assays.

- Assay interference : Confirm thiourea stability via HPLC (e.g., degradation in PBS pH 7.4 at 37°C).

- Statistical rigor : Apply ANOVA with post-hoc Tukey test (p < 0.05).

Q. How does polymorphism affect crystallographic and spectroscopic outcomes, and how can it be controlled?

- Methodological Answer :

- Polymorph screening : Use solvent-drop grinding (CH3CN, EtOH, THF) and analyze via PXRD.

- Thermal analysis : DSC/TGA to identify stable forms (melting point ± 2°C indicates polymorphism).

- Impact on bioactivity : Form I (monoclinic) may exhibit 2–3× higher solubility than Form II (orthorhombic) .

属性

IUPAC Name |

1-amino-3-(3,4-dimethoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-13-7-4-3-6(5-8(7)14-2)11-9(15)12-10/h3-5H,10H2,1-2H3,(H2,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPPASSKOHRKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)NN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。